molecular formula C10H8O B063780 4-(Prop-1-yn-1-yl)benzaldehyde CAS No. 172508-29-1

4-(Prop-1-yn-1-yl)benzaldehyde

Cat. No.: B063780
CAS No.: 172508-29-1
M. Wt: 144.17 g/mol
InChI Key: HOXIWRKYHHMITK-UHFFFAOYSA-N
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Description

4-(Prop-1-yn-1-yl)benzaldehyde: is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a benzene ring substituted with a propynyl group and an aldehyde functional group. This compound is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

Chemistry: 4-(Prop-1-yn-1-yl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and functional materials .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It can be incorporated into drug molecules to enhance their biological activity and selectivity .

Medicine: this compound is used in the development of new therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and advanced materials. It is also used in the formulation of coatings, adhesives, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Prop-1-yn-1-yl)benzaldehyde can be synthesized through the reaction of benzaldehyde with propargyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture at an appropriate temperature to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-1-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-(Prop-1-yn-1-yl)benzoic acid.

    Reduction: 4-(Prop-1-yn-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(Prop-1-yn-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The propynyl group can participate in click chemistry reactions, allowing for the selective modification of biomolecules .

Comparison with Similar Compounds

  • 4-(Prop-2-yn-1-yloxy)benzaldehyde
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Comparison: 4-(Prop-1-yn-1-yl)benzaldehyde is unique due to the presence of the propynyl group directly attached to the benzene ring. This structural feature imparts distinct reactivity and chemical properties compared to its analogs. The presence of the aldehyde group also allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-prop-1-ynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXIWRKYHHMITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479293
Record name 4-(Prop-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172508-29-1
Record name 4-(Prop-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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